molecular formula C8H6F2O3 B128312 4-Difluoromethoxy-3-hydroxybenzaldehyde CAS No. 151103-08-1

4-Difluoromethoxy-3-hydroxybenzaldehyde

Cat. No. B128312
Key on ui cas rn: 151103-08-1
M. Wt: 188.13 g/mol
InChI Key: ZLIKNROJGXXNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434691B2

Procedure details

100 g of 3-hydroxy-4-(difluoromethoxy)-benzaldehyde (0.53 mol) were dissolved in MeOH (600 ml), solid Oxone® (325 g, 1.06 mol) was added portion-wise in 1 hour and solution was stirred and warmed to 50-55° C. for 2 hours. The solvent was concentrated under vacuum to 200 ml and water (1 L) was added. The resulting heterogeneous solution was stirred at 50 to 55° C., then toluene (500 ml) was added, and the biphasic mixture vigorously stirred. Aqueous phase was discharged and the organic one was washed with water (500 ml). Active charcoal (10 g) was added and the organic solution stirred for 20 minutes. It was filtered on a celite pad, the solvent was concentrated under vacuum to 2 to 3 volumes, and the obtained solution was warmed to 80 to 90° C. n-Heptane (400 ml) was slowly added. The mixture was cooled to 0° C. and the suspension was stirred at 0° C. over-night. The solid was filtered on a Buchner funnel and washed with n-heptane (100 ml). The obtained white solid was dried under vacuum at room temperature. (yield 70%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH:11]([F:13])[F:12])[CH:5]=[O:6].OOS([O-])=O.[K+].[CH3:20][OH:21]>>[CH3:20][O:21][C:5](=[O:6])[C:4]1[CH:7]=[CH:8][C:9]([O:10][CH:11]([F:13])[F:12])=[C:2]([OH:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC(F)F
Name
Quantity
600 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under vacuum to 200 ml and water (1 L)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting heterogeneous solution was stirred at 50 to 55° C.
ADDITION
Type
ADDITION
Details
toluene (500 ml) was added
STIRRING
Type
STIRRING
Details
the biphasic mixture vigorously stirred
WASH
Type
WASH
Details
the organic one was washed with water (500 ml)
ADDITION
Type
ADDITION
Details
Active charcoal (10 g) was added
STIRRING
Type
STIRRING
Details
the organic solution stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
It was filtered on a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under vacuum to 2 to 3 volumes
TEMPERATURE
Type
TEMPERATURE
Details
the obtained solution was warmed to 80 to 90° C. n-Heptane (400 ml)
ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the suspension was stirred at 0° C. over-night
FILTRATION
Type
FILTRATION
Details
The solid was filtered on a Buchner funnel
WASH
Type
WASH
Details
washed with n-heptane (100 ml)
CUSTOM
Type
CUSTOM
Details
The obtained white solid was dried under vacuum at room temperature

Outcomes

Product
Name
Type
Smiles
COC(C1=CC(=C(C=C1)OC(F)F)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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